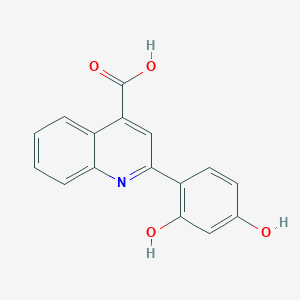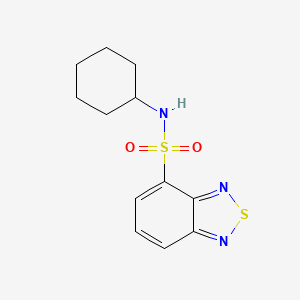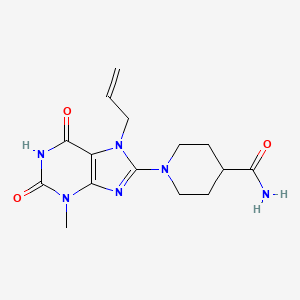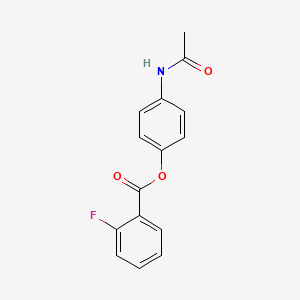
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 2,4-dihydroxyphenyl group and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
作用機序
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery . For instance, some quinoline derivatives have shown inhibitory effects on histone deacetylase (HDAC), a group of enzymes involved in regulating gene expression .
Mode of Action
If we consider its potential as an hdac inhibitor, it may exert its effects by interacting with hdac enzymes, thereby modulating gene expression
Biochemical Pathways
If it acts as an hdac inhibitor, it could potentially influence the acetylation status of histones, thereby affecting gene expression and various cellular processes .
Pharmacokinetics
The lipophilicity of similar quinoline derivatives has been associated with their antibacterial activity, suggesting that these properties may influence the bioavailability of these compounds .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, including antibacterial activity . If 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid acts as an HDAC inhibitor, it could potentially influence gene expression and cellular processes .
将来の方向性
The future directions for research on “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” could include further exploration of its potential applications in medicinal chemistry, particularly as a potential inhibitor of HDACs . Further studies could also explore its synthesis, properties, and potential uses in other fields.
生化学分析
Cellular Effects
The cellular effects of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid are not well-documented. Related compounds have been shown to have significant effects on cellular processes. For instance, a compound named D28, which has a similar 2-substituted phenylquinoline-4-carboxylic acid group, has been found to induce G2/M cell cycle arrest and promote apoptosis in K562 cells .
Molecular Mechanism
Related compounds have been found to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins . This inhibition can significantly contribute to the modulation of cellular functions and activities .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. For example, the use of ionic liquids and ultrasound-promoted reactions have been reported to enhance the efficiency and yield of quinoline synthesis .
化学反応の分析
Types of Reactions
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the hydroxyl groups on the phenyl ring.
4-Hydroxy-2-quinolones: Differ in the position of the hydroxyl group and the presence of a lactam ring.
2-(furan-2-yl)-4-phenoxy-quinoline: Contains a furan ring instead of a phenyl ring.
Uniqueness
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various research fields.
特性
IUPAC Name |
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-9-5-6-11(15(19)7-9)14-8-12(16(20)21)10-3-1-2-4-13(10)17-14/h1-8,18-19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRJFVQBTVZEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500099.png)
![(E)-2-amino-N-phenyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500107.png)
![2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6500109.png)

![(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6500124.png)
![2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6500131.png)
![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)
![[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6500140.png)

![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B6500154.png)
![8-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6500169.png)
![8-[(pyridin-3-yl)methoxy]quinoline](/img/structure/B6500177.png)


